Topiramate

Epilepsy Pharmacotherapy Network Meta-Analysis

Topiramate (CAS 97240-79-4) is a sulfamate-substituted fructopyranose derivative with a unique multi-target pharmacological profile: state-dependent Na⁺ channel blockade, GABA-A positive allosteric modulation, AMPA/kainate receptor antagonism, and weak carbonic anhydrase inhibition. It offers distinct advantages for research protocols where maximizing seizure control probability is prioritized over tolerability (≥50% responder rate OR 1.52 vs. other AEDs). Its well-quantified weight-loss liability (mean -3.70 kg at 6 months) and linear PK (200–800 mg/day, t₁/₂ 21 h) make it ideal for formulation, bioequivalence, and CA isozyme selectivity studies.

Molecular Formula C12H21NO8S
Molecular Weight 339.36 g/mol
CAS No. 97240-79-4
Cat. No. B1683207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopiramate
CAS97240-79-4
Synonyms2,3-4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate
Epitomax
McN 4853
McN-4853
McN4853
Topamax
topiramate
USL255
Molecular FormulaC12H21NO8S
Molecular Weight339.36 g/mol
Structural Identifiers
SMILESCC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C
InChIInChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1
InChIKeyKJADKKWYZYXHBB-XBWDGYHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in most alkaline solutions containing sodium hydroxide or sodium phosphate and having a pH of 9 to 10. It is freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol.
In water, 9,800 mg/L, temp not specified
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Topiramate Procurement Specifications: A Broad-Spectrum Sulfamate-Substituted Monosaccharide Anticonvulsant with Multi-Target Ion Channel Modulation


Topiramate (CAS 97240-79-4) is a sulfamate-substituted fructopyranose derivative classified as a second-generation broad-spectrum antiseizure medication [1]. It exerts therapeutic effects through a unique multi-target pharmacological profile that includes state-dependent blockade of voltage-gated sodium channels, positive allosteric modulation of GABA-A receptors (frequency-dependent enhancement of chloride flux without affecting channel open duration), antagonism of AMPA/kainate subtype glutamate receptors, and weak inhibition of carbonic anhydrase isozymes II and IV [2]. Topiramate demonstrates linear pharmacokinetics over a 200–800 mg/day dose range with a mean plasma elimination half-life of 21 hours, allowing once- or twice-daily dosing in most clinical settings [3].

Why In-Class Antiseizure Medications Cannot Be Interchanged with Topiramate Without Formulation or Protocol Adjustment


Despite overlapping indications among broad-spectrum antiseizure medications, topiramate exhibits a distinct combination of multi-target pharmacology, unique adverse effect signature, and formulation-dependent pharmacokinetics that precludes simple substitution [1]. Unlike levetiracetam—which primarily acts via SV2A synaptic vesicle protein binding—topiramate concurrently modulates sodium channels, GABA-A receptors, and AMPA/kainate receptors, conferring differential efficacy across seizure subtypes and distinct tolerability profiles [2]. Direct comparative data demonstrate that topiramate carries a significantly higher risk of treatment-emergent adverse events (OR 1.96 vs. levetiracetam, 95% CI 1.39–2.78) and discontinuation due to adverse effects (OR 2.00, 95% CI 1.08–3.70), while showing comparable seizure reduction efficacy (OR 1.00, 95% CI 0.73–1.38) [3]. Furthermore, topiramate's weak carbonic anhydrase inhibition and weight-loss liability contrast sharply with weight-neutral agents such as lamotrigine, making substitution decisions clinically consequential. The following quantitative evidence substantiates these differentiation points for scientific and procurement decision-making.

Quantitative Differentiation Evidence for Topiramate Procurement: Head-to-Head Efficacy, Tolerability, and Pharmacokinetic Comparator Data


Clinical Efficacy in Refractory Partial Epilepsy: Indirect Comparison Favors Topiramate Over All Other New-Generation AEDs

In a systematic review and meta-analysis of 62 placebo-controlled and 8 head-to-head randomized controlled trials (12,902 patients total) evaluating new antiepileptic drugs for refractory partial epilepsy, indirect comparisons of responder rates (≥50% seizure reduction) favored topiramate over all other AEDs evaluated, with a pooled odds ratio of 1.52 (95% CI 1.06–2.20) when compared to the aggregate of all other new AEDs [1]. In absolute terms, topiramate and levetiracetam demonstrated superior efficacy based on number-needed-to-treat (NNT) estimates, whereas gabapentin and tiagabine were less efficacious [1]. A separate network meta-analysis of 42 RCTs with 10,257 participants confirmed that topiramate and levetiracetam had equivalent ≥50% responder rates (OR 1.00, 95% CI 0.73–1.38), but topiramate was associated with significantly higher treatment-emergent adverse events leading to discontinuation (OR 2.00 vs. levetiracetam, 95% CI 1.08–3.70) [2].

Epilepsy Pharmacotherapy Network Meta-Analysis

Comparative Tolerability and Cognitive Safety: Topiramate Versus Zonisamide in Pediatric Epilepsy

In a retrospective comparative analysis of 36 pediatric epilepsy patients (n=18 per group) treated with either topiramate or zonisamide in outpatient clinical practice, efficacy was comparable between the two structurally related agents (p=0.692), with seizure freedom rates in structural focal epilepsy of 45.5% for topiramate and 54.6% for zonisamide [1]. However, adverse effects were registered in 38.9% of patients receiving topiramate compared to 27.8% of patients receiving zonisamide (p=0.480) [1]. The study noted a difference in the effect of these drugs on cognitive functions, with zonisamide showing a probable less negative impact on children's cognitive functions than topiramate [1]. A separate Bayesian retrospective study evaluating cognitive outcomes following introduction or withdrawal of topiramate (n=45) versus zonisamide (n=28) found decisive evidence for a negative effect of adjunctive treatment on executive function with both agents (Bayes Factor=965.08), but the magnitude of cognitive impairment appeared smaller with zonisamide, though the difference was inconclusive [2].

Pediatric Neurology Epilepsy Cognitive Outcomes

Carbonic Anhydrase Isozyme Inhibition Profile: Topiramate Exhibits Weak hCA XIV Activity Distinct from Zonisamide's Potent hCA IX Inhibition

In an in vitro inhibition study of the transmembrane human carbonic anhydrase isozyme XIV (hCA XIV), topiramate and zonisamide both demonstrated weak inhibitory activity with KI values in the range of 1.46–6.50 μM [1]. However, the two agents diverge markedly in their activity against hCA IX: zonisamide is an effective hCA IX inhibitor with a KI of 5.1 nM, whereas topiramate exhibits only weak inhibition of hCA IX comparable to its hCA XII and hCA XIV activity [1]. Additionally, topiramate's carbonic anhydrase inhibition is generally weaker than that of acetazolamide, the prototypical carbonic anhydrase inhibitor, and is not considered a major contributing factor to topiramate's antiepileptic activity [2]. This pharmacological distinction may underlie differences in adverse effect profiles, particularly metabolic acidosis and nephrolithiasis risk.

Enzymology Carbonic Anhydrase Drug Target Selectivity

Pharmacokinetic Differentiation: Extended-Release vs. Immediate-Release Topiramate Formulations

A randomized crossover study comparing steady-state pharmacokinetics of once-daily extended-release topiramate (USL255) versus twice-daily immediate-release topiramate (TPM-IR) in healthy subjects demonstrated equivalent total exposure (AUC) between formulations, but with a significantly improved pharmacokinetic profile for the extended-release formulation [1]. Specifically, USL255 produced lower maximum plasma concentrations (Cmax) and higher minimum plasma concentrations (Cmin) compared to TPM-IR, resulting in reduced peak-to-trough fluctuation [2]. The extended-release formulation exhibited approximately 26% decreased fluctuation index (FI) compared to immediate-release topiramate, providing a relatively flat plasma concentration-time profile that enables once-daily dosing [3]. The relative bioavailability of immediate-release topiramate tablet formulation is approximately 80% compared to solution, and bioavailability is not affected by food [4].

Pharmacokinetics Drug Formulation Bioequivalence

Weight Change Liability: Topiramate Demonstrates Consistent Weight Loss Versus Weight Gain with Comparator Antiseizure Medications

A real-world retrospective cohort study comparing long-term anti-obesity medications found that the combination of phentermine/topiramate demonstrated superior weight loss efficacy compared to orlistat, with an adjusted odds ratio of 2.21 for achieving ≥5% weight loss [1]. In the context of antiseizure medication monotherapy, topiramate is uniquely associated with clinically significant weight loss rather than weight gain—a differentiating feature among AEDs [2]. A meta-analysis of placebo-controlled trials of topiramate at 6 months demonstrated a mean weight loss difference of -3.70 kg (95% CI -5.23 to -2.17) compared to placebo [3]. This weight-loss liability contrasts with the weight-neutral profile of lamotrigine and the weight gain associated with valproate and gabapentin.

Pharmacovigilance Adverse Drug Reactions Body Weight

Low Plasma Protein Binding Relative to Major First-Generation AEDs: Implications for Drug-Drug Interactions

Topiramate exhibits plasma protein binding of only 15% to 41% over the blood concentration range of 0.5 to 250 μg/mL, with the fraction bound decreasing as blood concentration increases [1]. This low protein binding distinguishes topiramate from high-protein-bound AEDs such as phenytoin (approximately 90% bound) and valproate (approximately 90-95% bound at therapeutic concentrations) [2]. The low protein binding of topiramate reduces the likelihood of displacement interactions with other highly protein-bound drugs, a clinically significant advantage in polytherapy regimens. Furthermore, carbamazepine and phenytoin do not alter the protein binding of topiramate, and sodium valproate, even at supratherapeutic concentrations (500 μg/mL), only decreases topiramate binding from 23% to 13% [1].

Pharmacokinetics Plasma Protein Binding Drug-Drug Interactions

Optimal Application Scenarios for Topiramate Procurement Based on Quantitative Differentiation Evidence


Refractory Partial Epilepsy Clinical Trials Requiring Maximum Seizure Reduction Probability

For clinical research protocols targeting refractory partial epilepsy where the primary endpoint is ≥50% seizure frequency reduction, topiramate is supported by indirect comparison evidence showing superior responder rates (OR 1.52, 95% CI 1.06–2.20) compared to the aggregate of other new-generation AEDs including gabapentin (OR 0.67) and lacosamide (OR 0.66) [1]. While topiramate demonstrates equivalent efficacy to levetiracetam for this endpoint (OR 1.00, 95% CI 0.73–1.38), it carries a higher discontinuation rate due to adverse events (OR 2.00, 95% CI 1.08–3.70), making it particularly suitable for protocols where maximizing seizure control probability is prioritized over tolerability [2].

Carbonic Anhydrase Isozyme Selectivity Research: Distinguishing hCA XIV from hCA IX Activity

In enzymology research investigating carbonic anhydrase isozyme inhibition profiles, topiramate serves as a valuable tool compound for differentiating hCA XIV activity (KI range 1.46–6.50 μM) from hCA IX activity, where it exhibits only weak inhibition [1]. This contrasts with zonisamide, which demonstrates potent hCA IX inhibition (KI 5.1 nM) while sharing similar hCA XIV inhibition characteristics [1]. Researchers studying CA isozyme selectivity should procure topiramate when weak, non-selective CA inhibition is required as a control condition, or when investigating the contribution of CA-II/IV inhibition to neurological adverse effects independent of CA-IX-mediated pathways [2].

Pharmacokinetic Studies of Extended-Release Formulation Technologies

Topiramate represents an instructive model compound for formulation research and bioequivalence studies, given the well-characterized pharmacokinetic differentiation between immediate-release and extended-release formulations. The extended-release formulation (USL255) demonstrates a 26% reduction in peak-to-trough fluctuation index compared to twice-daily immediate-release topiramate, while maintaining equivalent total exposure (AUC) [1]. This quantifiable pharmacokinetic improvement, combined with topiramate's linear pharmacokinetics over the 200–800 mg/day dose range and 21-hour elimination half-life, makes it a suitable reference standard for evaluating novel extended-release drug delivery technologies [2].

Obesity Pharmacotherapy and Metabolic Research Utilizing Topiramate's Weight-Loss Liability

For research programs investigating weight-loss pharmacotherapy or metabolic effects of antiseizure medications, topiramate offers a well-quantified weight-loss liability that distinguishes it from weight-neutral (lamotrigine) and weight-gain-inducing (valproate, gabapentin) AEDs [1]. Meta-analysis of placebo-controlled trials demonstrates a mean weight loss of 3.70 kg (95% CI 2.17–5.23 kg) at 6 months [2]. The phentermine/topiramate combination achieves an adjusted odds ratio of 2.21 for ≥5% weight loss compared to orlistat [3]. This evidence supports topiramate procurement for studies examining appetite regulation, metabolic rate modulation, or weight-management adjuncts in neuropsychiatric populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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